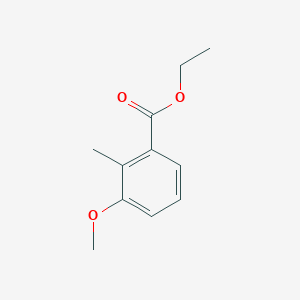

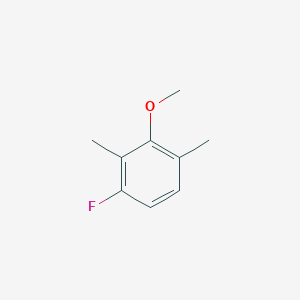

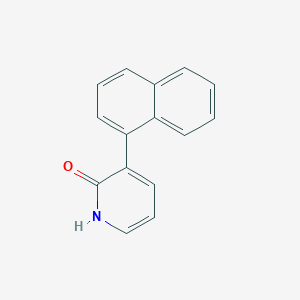

![molecular formula C17H27NO2 B6322476 [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% CAS No. 888070-02-8](/img/structure/B6322476.png)

[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%” is a chemical compound with the molecular formula C13H19NO . It is also known by other names such as 4-piperidin-1-ylmethyl phenyl methanol, 4-piperidylmethyl phenyl methan-1-ol, benzenemethanol,4-1-piperidinylmethyl, 4-piperidin-1-yl methyl benzyl alcohol, benzenemethanol, 4-1-piperidinylmethyl, 4-piperidin-1-yl methyl phenyl methanol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CCN (CC1)CC2=CC=C (C=C2)CO . The InChI Key for this compound is SQWKPHFBCVNPGU-UHFFFAOYSA-N . The molecular weight of this compound is 205.301 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H19NO and a molecular weight of 205.301 g/mol . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.Scientific Research Applications

[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% is used in a variety of scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds, such as 4-t-butoxy-piperidin-1-ylmethyl-phenyl-methanol-d4. It is also used as a reagent for the synthesis of peptides and peptidomimetics, and as a solvent for the extraction of bioactive compounds from natural sources. In addition, it is used in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% is not well understood. However, it is believed that the compound acts as a proton donor, donating protons to other molecules in the environment. This proton donation is believed to be responsible for the compound's ability to catalyze certain reactions, as well as its ability to act as a solvent.

Biochemical and Physiological Effects

The biochemical and physiological effects of [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% are not well understood. However, it is believed that the compound may have some anti-inflammatory and analgesic effects. In addition, it has been reported to have some anti-bacterial effects, although further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is highly soluble in a variety of solvents. In addition, it is generally nontoxic and has a low vapor pressure, making it safe to use in a laboratory setting. The main limitation of [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% is its low solubility in water, which makes it difficult to use in certain laboratory experiments.

Future Directions

There are several potential future directions for the use of [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%. One possibility is to use the compound as a starting material for the synthesis of new organic compounds, such as peptides and peptidomimetics. Another possibility is to use the compound as a reagent for the extraction of bioactive compounds from natural sources. Finally, it could also be used in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Methods

[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% can be synthesized in several different ways. The most common method is a three-step process involving the reaction of 4-t-butoxy-piperidine with phenylmagnesium bromide, followed by the addition of methanol. This method is simple and efficient, and yields a high-purity product. Another method involves the reaction of 4-t-butoxy-piperidine with phenylmagnesium chloride, followed by the addition of methanol. This method is slightly more complex and yields a lower-purity product, but it is still widely used.

Safety and Hazards

This compound is hazardous and can cause severe skin burns and eye damage . If swallowed, it is advised to rinse the mouth and not induce vomiting. It is also recommended to wear eye protection/face protection . If it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor/physician .

properties

IUPAC Name |

[4-[[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]methyl]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-17(2,3)20-16-8-10-18(11-9-16)12-14-4-6-15(13-19)7-5-14/h4-7,16,19H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFVBNHWZVZADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCN(CC1)CC2=CC=C(C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

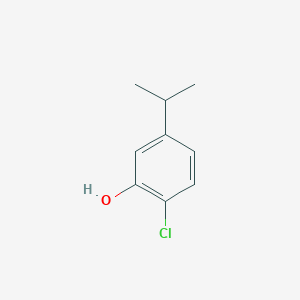

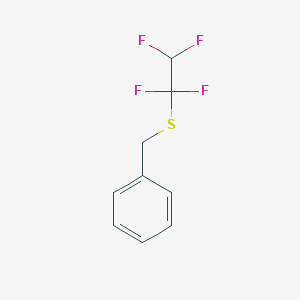

![Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate](/img/structure/B6322420.png)

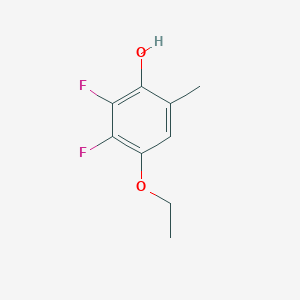

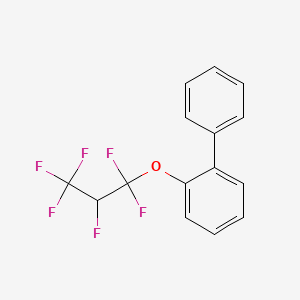

![N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B6322425.png)

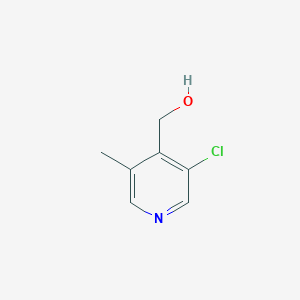

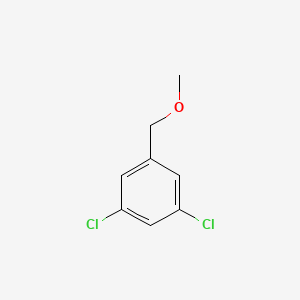

![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322482.png)

![(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol, 95%](/img/structure/B6322487.png)